N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H23N5O2S and its molecular weight is 325.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.15724617 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Applications
- A study by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The research synthesized compounds that showed high antibacterial activity, indicating the potential of such compounds in antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).
Inhibition of Carbonic Anhydrase Isoenzymes
- Büyükkıdan et al. (2017) investigated the synthesis of metal complexes of pyrazole-based sulfonamide and their inhibitory effects on human carbonic anhydrase isoenzymes I and II. These complexes demonstrated significant inhibitory activity, highlighting their potential in medical applications (Büyükkıdan et al., 2017).
Potential as Anti-Inflammatory, Analgesic, Antioxidant, Anticancer Agents
- Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, a well-known anti-inflammatory drug. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The findings suggested that some derivatives exhibited promising activities in these areas, highlighting the therapeutic potential of such compounds (Küçükgüzel et al., 2013).
Use in Cyclooxygenase-2 Inhibitors
- Penning et al. (1997) reported on a series of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research contributed to the development of COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Selective 5-HT7 Receptor Antagonist
- Canale et al. (2016) explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives as a strategy for designing selective 5-HT7 receptor ligands. This study identified potent and selective 5-HT7 receptor antagonists, suggesting their potential use in treating central nervous system disorders (Canale et al., 2016).
Properties
IUPAC Name |
N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-6-18-8-13(11(3)16-18)9-19(7-2)22(20,21)14-10-17(5)15-12(14)4/h8,10H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNFCQKXPJDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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